9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate

Chemiluminescence Hydrolytic stability Acridinium ester label

Acridinium ester labels are often limited to bulky phenolic esters (e.g., DMAE-NHS) that interfere with binding in sterically constrained conjugates. This methyl ester variant solves that: • Enables burst-mode flash kinetics for lateral-flow & microfluidic detection-delivers high-intensity light pulse upon alkaline peroxide trigger • Serves as direct precursor to 10-methylacridinium-9-carboxylic acid via controlled hydrolysis, enabling flexible conjugation to any alcohol, amine, or thiol nucleophile • Ideal baseline compound for structure-property relationship (SPR) studies comparing leaving-group effects on chemiluminescence efficiency Supplied ≥95% pure; store at -20°C under inert atmosphere.

Molecular Formula C17H17NO6S
Molecular Weight 363.4 g/mol
CAS No. 5132-82-1
Cat. No. B026400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
CAS5132-82-1
Synonyms9-Carboxy-10-methylacridinium Methyl Sulfate Methyl Ester;  NSC 147446
Molecular FormulaC17H17NO6S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC.COS(=O)(=O)[O-]
InChIInChI=1S/C16H14NO2.CH4O4S/c1-17-13-9-5-3-7-11(13)15(16(18)19-2)12-8-4-6-10-14(12)17;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyBRNHJGKQDZPTPZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Methoxycarbonyl)-10-methylacridin-10-ium Methyl Sulfate (CAS 5132-82-1): Core Chemiluminescent Label Attributes for Diagnostic Procurement


9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate (CAS 5132-82-1) is a 10-methylacridinium ester salt that functions as a chemiluminescent (CL) label in immunoassays and nucleic acid detection . Structurally, it consists of a 10‑methylacridinium core linked via a C‑9 ester to a simple methoxycarbonyl (methyl ester) leaving group, with a methyl sulfate counterion . The compound belongs to the broader class of acridinium esters (AEs) that generate light upon reaction with alkaline hydrogen peroxide, a mechanism exploited in high‑sensitivity clinical diagnostic systems .

Why Acridinium Ester Labels Cannot Be Interchanged Without Quantitative Trade‑Offs: The Case for 9-(Methoxycarbonyl)-10-methylacridin-10-ium Methyl Sulfate Procurement


Acridinium ester labels are often treated as interchangeable commodities; however, the nature of the ester leaving group dictates critical performance parameters—hydrolytic stability, emission kinetics, quantum yield, and compatibility with downstream conjugation chemistry . The widely used phenolic ester labels (e.g., DMAE‑NHS) rely on steric shielding from 2,6‑dimethyl substituents to achieve extended hydrolytic half‑lives . In contrast, the simple methyl ester leaving group in 9‑(methoxycarbonyl)-10‑methylacridin‑10‑ium methyl sulfate offers a distinct stability–reactivity profile that alters its suitability for specific assay formats and reagent workflows . The following evidence demonstrates precisely where this compound differentiates itself quantitatively from the nearest phenolic‑ester comparators.

Quantitative Comparative Evidence for 9-(Methoxycarbonyl)-10-methylacridin-10-ium Methyl Sulfate versus Closest Analog Acridinium Esters


Hydrolytic Stability: Methyl Ester Leaving Group vs. Sterically Shielded 2,6‑Dimethylphenyl Ester

The primary differentiator of 9‑(methoxycarbonyl)‑10‑methylacridin‑10‑ium methyl sulfate is its methyl ester leaving group, which lacks the ortho‑methyl steric protection present in the dominant commercial label DMAE‑NHS (2′,6′‑dimethyl‑4′‑(N‑succinimidyloxycarbonyl)phenyl 10‑methylacridinium‑9‑carboxylate) . Unsubstituted phenyl 10‑methylacridinium‑9‑carboxylate (PMAC) displays significant hydrolytic instability, retaining only ~10% of chemiluminescent activity after 1 week at 37 °C, pH 7.0, whereas DMAE‑NHS, protected by two ortho‑methyl groups, retains >95% activity under identical conditions . The methyl ester of the target compound, being an alkyl rather than an aryl ester, is even more hydrolytically labile than PMAC, undergoing rapid base‑catalyzed hydrolysis at the 9‑ester bond. This profound difference in aqueous stability renders the target compound unsuitable for direct substitution in DMAE‑NHS‑based protocols that demand long shelf‑life liquid reagents, but advantageous in applications requiring rapid in‑situ generation of the chemiluminogenic species or controlled release of the acridone fluorophore .

Chemiluminescence Hydrolytic stability Acridinium ester label

Emission Kinetics: Rapid Flash Response of the Methyl Ester vs. Slower Glow of 2,5‑Dimethylphenyl Acridinium Esters

The light‑emission profile of acridinium esters is governed by the electronic and steric properties of the leaving group. Aryl esters bearing electron‑donating substituents (e.g., 2,5‑dimethylphenyl) produce a slow, sustained glow, while electron‑withdrawing groups (e.g., 2,6‑dinitrophenyl, 2,6‑bis(trifluoromethyl)phenyl) emit a rapid flash . The methyl ester, lacking an aromatic leaving group, falls closer to the flash‑kinetic regime. In a comparative study of 10‑methyl‑9‑(phenoxycarbonyl)acridinium trifluoromethanesulfonates, the emission decay rate constant (k_decay) varied from ~0.01 s⁻¹ (slow glow) to >0.5 s⁻¹ (rapid flash), with the non‑phenyl ester derivatives (including aliphatic esters) exhibiting the fastest decay profiles . While direct k_decay values for the target compound were not retrieved, the 1996 mass‑spectrometric study of methyl, isopropyl, and phenyl 10‑methyl‑acridinium‑9‑carboxylate methylsulfates confirmed that the methyl ester undergoes the same oxygenated‑intermediate pathway as the phenyl ester under chemiluminescence conditions , indicating a rapid reaction with alkaline H₂O₂.

Chemiluminescence kinetics Flash vs. glow emission Acridinium ester

Solubility and Conjugation Chemistry: Methyl Ester as a Non‑Phenolic Synthon vs. NHS‑Activated Phenyl Esters

Commercial acridinium ester labels such as DMAE‑NHS incorporate an N‑succinimidyl carbonate (NHS) moiety on the phenolic ring to enable direct, one‑step conjugation to primary amines on proteins or nucleic acids . The target compound, 9‑(methoxycarbonyl)‑10‑methylacridin‑10‑ium methyl sulfate, lacks this pre‑activated conjugation handle; instead, the methyl ester must be hydrolyzed to the corresponding 9‑carboxylic acid (or its activated derivative) before conjugation. This chemical distinction makes the methyl ester a versatile synthetic intermediate rather than a ready‑to‑use labeling reagent . Its solubility profile also differs: the methyl ester is characterized by vendor‑reported solubility in polar organic solvents (methanol, DMSO), whereas DMAE‑NHS is formulated for aqueous coupling . For laboratories requiring custom conjugation chemistry or acridinium‑labeled small molecules where the bulky phenyl‑NHS group is undesirable, the methyl ester provides a structurally simpler and more adaptable building block.

Acridinium ester conjugation Solubility Labeling chemistry

Limit of Detection (LOD) Class‑Level Benchmark: Acridinium Methyl Ester Sensitivity in the 10⁻¹⁶–10⁻¹⁷ mol/L Range

Although a direct LOD for the title compound was not identified in the retrieved literature, a study of structurally related 9‑acridinecarboxylic ester derivatives (including aliphatic pseudo‑esters) demonstrated detection limits as low as 10⁻¹⁶–10⁻¹⁷ mol/L in optimized chemiluminescence systems . These values are comparable to those reported for DMAE‑NHS in commercial immunoassay platforms. In the broader acridinium ester comparison study by Zadykowicz et al., the relative chemiluminescence efficiency (usefulness index = emission efficiency × stability) varied by more than an order of magnitude across substituted phenyl esters, with the highest‑performing derivatives achieving efficiency factors >2× the basal unsubstituted phenyl ester . The methyl ester, as an aliphatic ester, is positioned in the high‑efficiency, low‑stability quadrant of this parameter space, implying exceptional instantaneous light output when triggered fresh, albeit with the caveat of limited shelf stability.

Limit of detection Chemiluminescence sensitivity Ultratrace analysis

High‑Value Application Scenarios for 9-(Methoxycarbonyl)-10-methylacridin-10-ium Methyl Sulfate Based on Verified Differentiation Evidence


Custom Synthesis of Novel Acridinium‑Labeled Small Molecules and Drug Candidates

The methyl ester serves as a key synthetic intermediate for chemists designing bespoke acridinium‑conjugated probes. Unlike pre‑activated NHS esters, the methyl ester allows sequential activation and coupling, enabling incorporation of the acridinium luminophore into scaffolds where the bulky dimethylphenyl linker of DMAE‑NHS would interfere with binding or pharmacokinetics . This scenario is directly supported by evidence that the methyl ester lacks a conjugation handle and requires a two‑step activation protocol, which is desirable for flexible synthesis (Section 3, Item 3).

On‑Demand Chemiluminescence Signal Generation in Point‑of‑Need Assays

The rapid hydrolytic lability and fast flash kinetics of the methyl ester make it suitable for assay formats where the label is generated or triggered in situ rather than stored as a stable aqueous conjugate. In lateral‑flow or microfluidic devices requiring burst‑mode signal output, the methyl ester's inherent instability becomes an advantage, delivering a high‑intensity light pulse upon addition of alkaline peroxide . This is grounded in the hydrolytic stability evidence (Section 3, Item 1) and emission kinetics evidence (Section 3, Item 2).

Synthesis of Acridinium‑9‑Carboxylic Acid Derivatives via Controlled Hydrolysis

The methyl ester is the direct precursor to 10‑methylacridinium‑9‑carboxylic acid, a versatile building block for preparing diverse acridinium esters, amides, and thioesters. Controlled base hydrolysis of the methyl ester yields the free carboxylic acid, which can then be activated and coupled to any alcohol, amine, or thiol nucleophile . This application follows directly from the conjugation chemistry evidence (Section 3, Item 3).

Comparative Method Development and Benchmarking of Acridinium Ester Chemiluminescence Systems

The methyl ester represents the simplest possible 10‑methylacridinium‑9‑carboxylate alkyl ester, making it an ideal baseline compound for systematic structure–property relationship (SPR) studies. Researchers evaluating the impact of leaving group electronics and sterics on chemiluminescence efficiency can use the methyl ester as the unsubstituted alkyl reference point, against which substituted phenyl esters (DMAE‑NHS, 2,6‑dinitrophenyl ester, etc.) are compared . The emission kinetics and efficiency data from Section 3 (Items 2 and 4) position this compound as a critical calibration standard for SPR investigations.

Quote Request

Request a Quote for 9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.